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Introduction
Ceramides are a class of bioactive sphingolipids that play a pivotal role in a multitude of cellular

processes, including proliferation, differentiation, senescence, and apoptosis.[1][2][3] The

biological function of ceramides is intrinsically linked to the length of their N-acyl chain. Very-

long-chain (VLC) ceramides, such as C24:1-ceramide (Nervonoyl-ceramide), are emerging as

critical regulators of membrane biophysics and cellular signaling, with their dysregulation

implicated in various pathological conditions, including cancer and neurodegenerative

diseases.[3][4][5] This technical guide provides an in-depth overview of the C24:1-ceramide
biosynthesis pathway in mammalian cells, offering detailed experimental protocols and

quantitative data to facilitate further research and therapeutic development in this area.

Core Biosynthesis Pathway
The de novo synthesis of C24:1-ceramide primarily occurs in the endoplasmic reticulum (ER)

and involves a series of enzymatic reactions.[1]

Condensation of Serine and Palmitoyl-CoA: The pathway is initiated by the condensation of

L-serine and palmitoyl-CoA, catalyzed by the enzyme serine palmitoyltransferase (SPT), to

form 3-ketodihydrosphingosine.[6]
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Reduction to Dihydrosphingosine: 3-ketodihydrosphingosine is then reduced to

dihydrosphingosine (sphinganine) by 3-ketodihydrosphingosine reductase (KDSR).

N-acylation by Ceramide Synthase 2 (CerS2): Dihydrosphingosine is subsequently acylated

with nervonyl-CoA (C24:1-CoA) to form C24:1-dihydroceramide. This critical step is

catalyzed by Ceramide Synthase 2 (CerS2), which exhibits high specificity for very-long-

chain acyl-CoAs (C22-C24).[7][8][9]

Desaturation to C24:1-Ceramide: Finally, a double bond is introduced into the

dihydroceramide backbone by dihydroceramide desaturase 1 (DEGS1) to yield C24:1-
ceramide.

// Invisible nodes for positioning start [shape=point, style=invis]; start -> serine [style=invis];

// Enzyme nodes spt_node [label="Serine Palmitoyltransferase", shape=rectangle,

style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; kdsr_node [label="3-

Ketodihydrosphingosine\nReductase", shape=rectangle, style=rounded, fillcolor="#4285F4",

fontcolor="#FFFFFF"]; cers2_node [label="Ceramide Synthase 2", shape=rectangle,

style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; degs1_node

[label="Dihydroceramide\nDesaturase 1", shape=rectangle, style=rounded, fillcolor="#4285F4",

fontcolor="#FFFFFF"];

// Connections to enzyme nodes keto -> kdsr_node [style=invis]; sphinganine -> cers2_node

[style=invis]; dhcer -> degs1_node [style=invis]; serine -> spt_node [style=invis]; } .dot C24:1-
Ceramide de novo biosynthesis pathway in the ER.

Regulation of C24:1-Ceramide Synthesis
The biosynthesis of C24:1-ceramide is tightly regulated to maintain cellular homeostasis. Key

regulatory mechanisms include:

Substrate Availability: The levels of precursors such as serine, palmitoyl-CoA, and

particularly nervonyl-CoA can influence the rate of synthesis.

CerS2 Activity: The expression and activity of CerS2 are critical determinants of C24:1-
ceramide production.[7]
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Acyl-CoA-binding protein (ACBP): ACBP has been shown to potently facilitate the

synthesis of very-long-chain ceramides by binding to and presenting VLC-acyl-CoAs to

CerS2, thereby increasing its activity by more than two-fold.[10][11][12][13]

Phosphorylation: The enzymatic activity of CerS2 is regulated by phosphorylation in its C-

terminal region, which can increase its Vmax.[14]

Feedback Inhibition: The accumulation of downstream metabolites can exert feedback

control on the biosynthetic enzymes.

ACBP
(Acyl-CoA Binding Protein)

Nervonyl-CoA
(C24:1-CoA) CerS2 C24:1-Ceramide Phosphorylation

Click to download full resolution via product page

Quantitative Data
The following table summarizes key quantitative data related to C24:1-ceramide biosynthesis.
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Parameter Value Cell/System Reference

CerS2 Activity

- with C24:1-CoA (in

presence of ACBP)
> 2-fold increase

HEK293T cells

overexpressing CerS2
[11]

- Basal activity

(without ACBP)
82 ± 7 pmol/mg/min

HEK293T cells

overexpressing CerS2
[11]

C24:1-Ceramide

Levels

- Older vs. Younger

Women (Serum EVs)

15.4 vs. 3.8

pmol/sample
Human Serum [15]

- Older vs. Younger

Macaques (Serum

EVs)

9.3 vs. 1.8

pmol/sample

Rhesus Macaque

Serum
[15]

- Pancreatic Cancer

Tissue

Upregulated in node-

positive tissue

Human Pancreatic

Tissue
[4]

- Advanced Heart

Failure

Elevated in

myocardium
Human Myocardium [16]

Experimental Protocols
Ceramide Extraction from Mammalian Cells for LC-
MS/MS Analysis
This protocol is adapted from established methods for lipid extraction.[17][18]

Materials:

Phosphate-buffered saline (PBS), ice-cold

Methanol (HPLC grade)

Chloroform (HPLC grade)
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Internal standard (e.g., C17:0-ceramide)

5.5 mL glass vials with screw caps

Sonicator

Centrifuge

Procedure:

Cell Harvesting:

Aspirate the culture medium and wash the adherent cells with 1 mL of ice-cold PBS.

Add 1 mL of methanol to the plate, scrape the cells, and transfer the cell suspension to a

5.5 mL glass vial.

Lysis and Internal Standard Spiking:

Sonicate the cell suspension for 5 minutes.

Take an aliquot for protein concentration measurement.

Add a known amount of internal standard (e.g., 10 ng of C17:0-ceramide) to the remaining

cell lysate.

Lipid Extraction (Double Extraction):

Add 2 mL of chloroform to the lysate, vortex for 5 seconds, and sonicate for 30 minutes.

Centrifuge at 3000 rpm for 5 minutes to separate the phases.

Carefully transfer the lower chloroform layer to a new glass vial.

Re-extract the remaining aqueous/protein layer with another 2 mL of chloroform.

Pool the chloroform fractions.

Drying and Reconstitution:
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Evaporate the chloroform extract to dryness under a stream of nitrogen.

Reconstitute the dried lipid film in a suitable solvent for LC-MS/MS analysis (e.g.,

methanol or a mixture of mobile phases).
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Quantification of C24:1-Ceramide by LC-MS/MS
This is a general protocol; specific parameters will need to be optimized for the instrument

used.[18][19][20][21]

Instrumentation:

High-Performance Liquid Chromatography (HPLC) system

Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source

Chromatographic Conditions (Example):

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 9:1, v/v) with 0.1% formic acid and 10 mM

ammonium formate

Gradient: A suitable gradient to separate C24:1-ceramide from other lipid species.

Flow Rate: 0.3 mL/min

Injection Volume: 5 µL

Mass Spectrometry Conditions (Example):

Ionization Mode: Positive Electrospray Ionization (ESI+)

Analysis Mode: Multiple Reaction Monitoring (MRM)

MRM Transition for C24:1-Ceramide: Precursor ion [M+H]+ → Product ion (e.g., m/z 264.3,

corresponding to the sphingoid backbone)

MRM Transition for Internal Standard (C17:0-Ceramide): Precursor ion [M+H]+ → Product

ion (e.g., m/z 264.3)
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Optimization: Source parameters (e.g., capillary voltage, source temperature, gas flows) and

collision energy should be optimized for maximum sensitivity.

Data Analysis:

Quantification is based on the ratio of the peak area of C24:1-ceramide to the peak area of

the internal standard.

A calibration curve is constructed using known concentrations of C24:1-ceramide standard.

In Vitro Ceramide Synthase 2 (CerS2) Activity Assay
This protocol measures the activity of CerS2 in cell or tissue homogenates.[14][22][23][24]

Materials:

Assay buffer (e.g., 20 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl2, 0.5 mM DTT)

Fatty acid-free Bovine Serum Albumin (BSA)

Nervonyl-CoA (C24:1-CoA)

Sphinganine (or a fluorescently labeled version like NBD-sphinganine)

Cell or tissue homogenates

Internal standard for LC-MS/MS (if used for detection)

Chloroform/Methanol (1:2, v/v)

Procedure:

Reaction Setup:

In a microcentrifuge tube, prepare a reaction mixture containing assay buffer, BSA, and

nervonyl-CoA.

Add the cell or tissue homogenate (e.g., 40 µg of total protein).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 14 Tech Support

https://www.benchchem.com/product/b014512?utm_src=pdf-body
https://www.benchchem.com/product/b014512?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4817178/
https://bio-protocol.org/exchange/minidetail?id=10395961&type=30
https://pmc.ncbi.nlm.nih.gov/articles/PMC3540835/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9077316/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b014512?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Initiation of Reaction:

Start the reaction by adding sphinganine.

Incubate at 37°C for a specified time (e.g., 30 minutes).

Termination of Reaction:

Stop the reaction by adding chloroform/methanol (1:2, v/v).

Lipid Extraction and Analysis:

Extract the lipids as described in Protocol 1.

Analyze the formation of C24:1-dihydroceramide by LC-MS/MS or thin-layer

chromatography (TLC) if using a fluorescent substrate.

Calculation of Activity:

The activity of CerS2 is expressed as the amount of product formed per unit of protein per

unit of time (e.g., pmol/mg protein/min).

Signaling Pathways and Cellular Functions of
C24:1-Ceramide
C24:1-ceramide is not merely a structural component of membranes but also an active

signaling molecule.

Membrane Biophysics: The presence of the long, unsaturated acyl chain of C24:1-ceramide
influences membrane fluidity and organization. Unlike saturated very-long-chain ceramides,

C24:1-ceramide has a lower ability to induce the formation of rigid gel domains in fluid

membranes, which can impact the localization and function of membrane proteins.[25][26]

[27]

Apoptosis and Cell Senescence: C24:1-ceramide has been implicated in the regulation of

cell death and senescence.[15] In some contexts, it can promote apoptosis by inhibiting pro-

survival pathways such as the PI3K/Akt and ERK pathways.[28] However, its role can be
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cell-type dependent, as in some instances, very-long-chain ceramides have been shown to

be protective against certain apoptotic stimuli.[5]

Cancer Metastasis: The CerS2-C24:1-ceramide axis has been shown to limit the metastatic

potential of ovarian cancer cells by inhibiting the formation of lamellipodia, which are crucial

for cell motility.[1]

Membrane Effects Intracellular Signaling

Increased C24:1-Ceramide

Altered Membrane
Fluidity and Domain Formation PI3K/Akt Pathway

Inhibits

ERK Pathway

Inhibits

Apoptosis

InducesCellular Senescence

Induces

Inhibition of Metastasis
(e.g., Ovarian Cancer)

Click to download full resolution via product page

Conclusion and Future Directions
The biosynthesis of C24:1-ceramide, orchestrated primarily by CerS2, is a critical pathway

with far-reaching implications for cellular function and disease. This guide provides a

comprehensive resource for researchers in the field, outlining the core biosynthetic pathway, its

regulation, and detailed experimental methodologies. While significant progress has been

made, future research should focus on elucidating the precise molecular mechanisms by which

C24:1-ceramide exerts its diverse signaling roles and further exploring its potential as a

therapeutic target in various diseases. A deeper understanding of the interplay between C24:1-
ceramide and other lipid species in modulating membrane properties and cellular signaling will

be crucial for the development of novel therapeutic strategies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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